molecular formula C17H10Cl3F3N2O2S B2863034 1-[2-chloro-4-(trifluoromethyl)phenyl]-5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole CAS No. 400088-10-0

1-[2-chloro-4-(trifluoromethyl)phenyl]-5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole

Cat. No.: B2863034
CAS No.: 400088-10-0
M. Wt: 469.68
InChI Key: HTIGOOAYSQJTHX-UHFFFAOYSA-N
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Description

1-[2-chloro-4-(trifluoromethyl)phenyl]-5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogen atoms and a pyrazole ring, making it a subject of interest in both synthetic chemistry and applied research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-chloro-4-(trifluoromethyl)phenyl]-5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chlorinated phenyl groups and the trifluoromethyl group. Common reagents used in these reactions include chlorinating agents, sulfonylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[2-chloro-4-(trifluoromethyl)phenyl]-5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[2-chloro-4-(trifluoromethyl)phenyl]-5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with halogenated phenyl groups and sulfonyl groups. Examples include:

  • 1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)-1H-pyrazole
  • 1-[2-chloro-4-(trifluoromethyl)phenyl]-5-(2,4-dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole

Uniqueness

What sets 1-[2-chloro-4-(trifluoromethyl)phenyl]-5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

1-[2-chloro-4-(trifluoromethyl)phenyl]-5-(3,4-dichlorophenyl)-4-methylsulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3F3N2O2S/c1-28(26,27)15-8-24-25(16(15)9-2-4-11(18)12(19)6-9)14-5-3-10(7-13(14)20)17(21,22)23/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIGOOAYSQJTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)C(F)(F)F)Cl)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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